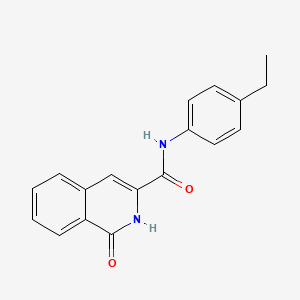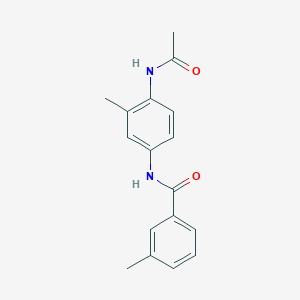
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, MXE has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide acts as a non-competitive NMDA receptor antagonist, which means it blocks the action of the NMDA receptor, a glutamate receptor that is involved in learning, memory, and cognition. By blocking the NMDA receptor, N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide produces its dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide produces a range of biochemical and physiological effects, including dissociation, hallucinations, euphoria, and sedation. It also produces changes in heart rate, blood pressure, and body temperature. N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been found to have a long half-life, which means it stays in the body for a longer period of time than other dissociative drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has several advantages for use in lab experiments, including its rapid onset of action, long duration of action, and potent dissociative effects. However, N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide also has several limitations, including its potential for abuse, lack of standardized dosing, and potential for adverse effects.
Orientations Futures
There are several future directions for research on N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide, including further studies on its potential therapeutic applications, development of standardized dosing protocols, and investigation of its long-term effects on the brain and body. Additionally, research on the potential for abuse and addiction is needed to better understand the risks associated with the use of N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide.
Méthodes De Synthèse
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide is synthesized by reacting 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide to form 3-methoxyphenylcyclohexylketone. This intermediate is then reacted with 2-methylpropanoyl chloride and piperidine to form N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide.
Applications De Recherche Scientifique
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have rapid antidepressant effects in animal models and has shown promise as a treatment for treatment-resistant depression. N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has also been studied for its potential use as an anesthetic due to its dissociative effects.
Propriétés
IUPAC Name |
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-12(2)17(21)19-10-6-8-14(11-19)16(20)18-15-9-5-4-7-13(15)3/h12-15H,4-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLXUSISEXYSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCCN(C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)

![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)


![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)




![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)
